2-Hydrazino-2-thiazoline

Description

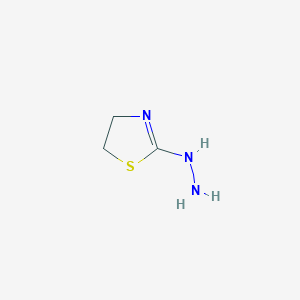

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydro-1,3-thiazol-2-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3S/c4-6-3-5-1-2-7-3/h1-2,4H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJMVCUWUNEOTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydrazino 2 Thiazoline and Its Derivatives

Classical and Multi-Step Synthesis Approaches

Traditional synthetic routes to 2-hydrazino-2-thiazoline derivatives often involve multi-step sequences that allow for the controlled construction of the target molecules. These methods are well-established and provide reliable access to a wide range of substituted compounds.

A foundational method for synthesizing the 2-hydrazino-thiazole scaffold involves the condensation of thiosemicarbazide (B42300) or substituted thiosemicarbazides with appropriate carbonyl compounds. nih.gov This reaction typically forms a thiosemicarbazone intermediate, which is a crucial precursor for the subsequent cyclization step. rsc.org The thiosemicarbazone is then treated with a cyclizing agent, often an α-halocarbonyl compound, to form the final thiazole (B1198619) ring structure. nih.gov

The general pathway can be summarized as:

Reaction of a ketone or aldehyde with thiosemicarbazide to yield a thiosemicarbazone. nih.gov

Cyclization of the thiosemicarbazone with an α-haloketone (Hantzsch thiazole synthesis) to afford the 2-hydrazino-thiazole derivative. nih.gov

For instance, one synthetic approach involves a two-step process starting with the condensation of a carbonyl group with thiosemicarbazide in refluxing ethanol (B145695), using glacial acetic acid as a catalyst. This is followed by heterocyclization with corresponding α-halocarbonyl compounds to yield the desired 2-hydrazinyl-1,3-thiazole derivatives. nih.gov The versatility of thiosemicarbazides in organic synthesis is demonstrated by their utility in preparing various biologically active heterocycles, including thiazoles. researchgate.net

Table 1: Examples of Condensation Reactions Using Thiosemicarbazide Precursors

| Starting Carbonyl | Thiosemicarbazide Derivative | Cyclizing Agent | Product | Reference |

|---|---|---|---|---|

| Substituted Ketone | Thiosemicarbazide | α-Halocarbonyl compounds | 2-Hydrazinyl-4-phenyl-1,3-thiazoles | nih.gov |

| Various Aldehydes | Thiosemicarbazide | - | Thiosemicarbazone Intermediates | nih.gov |

| Acetylene containing Aldehydes | Thiosemicarbazide | α-Bromoketones | Acetylene containing 2-(2-hydrazinyl) thiazole derivatives | rsc.org |

The Hantzsch thiazole synthesis remains a cornerstone for the formation of thiazole and thiazoline (B8809763) rings. This method involves the reaction of an α-halocarbonyl compound, such as phenacyl halide (e.g., phenacyl bromide), with a thioamide-containing species. researchgate.net In the context of this compound synthesis, the thioamide component is typically a thiosemicarbazone or a related derivative. nih.govrsc.org

The reaction proceeds via the formation of the thiazoline ring through the reaction of 1-(arylthioacetyl)-4-phenyl thiosemicarbazides with various analogs of 2-bromoacetophenones. rsc.org Phenacyl bromides have proven to be versatile and efficient intermediates for synthesizing a variety of heterocyclic compounds. researchgate.net This approach allows for significant diversity in the final product, as various substitutions can be present on both the phenacyl halide and the thiosemicarbazide precursor. rsc.orgnih.gov

Table 2: Synthesis of Thiazoline Derivatives Using α-Halocarbonyl Compounds

| Thioamide Precursor | α-Halocarbonyl Compound | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Thiosemicarbazone Intermediate | 2-Bromoacetophenones | Refluxing Ethanol | 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | nih.gov |

| Carbothioamide | Phenacyl bromide | Ethanolic solution | Acetohydrazide derivatives with thiazoline ring | rsc.org |

| 3-Methyl-4-arylthiazole-2(3H)-thiones | Appropriate phenacyl halides | Acetone, Room Temp. | Thiazoline-incorporated chalconoids | nih.govresearchgate.net |

The formation of the thiazoline ring is fundamentally a cyclization process driven by nucleophilic substitution. In a typical reaction, the sulfur atom of the thiosemicarbazide or thiosemicarbazone precursor acts as a nucleophile. researchgate.net It attacks an electrophilic carbon, often the carbon bearing a halogen in an α-halocarbonyl compound, leading to the displacement of the halide and the formation of a new carbon-sulfur bond, which closes the ring. rsc.org

This intramolecular nucleophilic attack is a key step in the Hantzsch synthesis and related methodologies. The nucleophilicity of the sulfur atom is crucial for the efficiency of the ring-closure reaction. researchgate.net The process can be facilitated by a base to deprotonate the thiol intermediate, enhancing its nucleophilic character. The versatility of this pathway allows for the synthesis of various substituted thiazinanes and other sulfur-nitrogen heterocycles. nih.gov

Green Chemistry Principles in this compound Synthesis

In recent years, synthetic chemistry has increasingly embraced the principles of green chemistry to reduce environmental impact. This includes the development of solvent-free reactions and the use of alternative energy sources like microwaves to enhance reaction efficiency.

Conducting reactions without a solvent offers significant environmental benefits, including the reduction of volatile organic compounds (VOCs) and simplification of product purification. An efficient approach for the synthesis of arylated thiazolines utilizes aminothiol and aryl ketonitriles as substrates without any solvent, with the condensation facilitated by microwave radiation. rsc.orgacs.org Another example involves the reaction of chalcones with reagents like hydrazine (B178648) hydrate under solvent-free conditions, also using microwave exposure, to produce fused thiazoloquinazoline derivatives. raco.cat These methods often lead to high yields and are considered environmentally benign. rsc.orgraco.cat

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.gov The synthesis of this compound derivatives has benefited significantly from this technology.

For example, the condensation of aldehydes with thiosemicarbazides to form thiosemicarbazones can be achieved in minutes with excellent yields under microwave irradiation, compared to hours of refluxing with traditional methods. nih.gov Similarly, the subsequent Hantzsch thiazole synthesis step can also be accelerated using microwave heating. nih.govresearchgate.net This rapid, efficient, and often solvent-free or solvent-minimal approach aligns well with the principles of green chemistry, making it an attractive alternative for the synthesis of these heterocyclic compounds. acs.orgresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Thiosemicarbazone Formation | 1-4 hours, Reflux in MeOH | 10 minutes, 120°C | Drastically reduced reaction time, excellent yield (70-92%) | nih.gov |

| 1,2,4-Triazole Synthesis | 6-7 hours | 10-15 minutes | Shorter reaction time, good yields | nih.gov |

| 2-Aryl-thiazoline Synthesis | N/A | Microwave irradiation | Solvent-free conditions, efficient condensation | acs.org |

| 2-Hydrazolyl-4-thiazolidinone Synthesis | Multi-step processes | One-pot, 3-component reaction | Efficient, tandem reaction | researchgate.net |

Aqueous Media and Sustainable Solvent Utilization

The pursuit of environmentally benign chemical processes has led to the exploration of aqueous media and other sustainable solvents for the synthesis of thiazoline derivatives. Utilizing water as a solvent offers significant advantages, including low cost, non-flammability, and minimal environmental impact. For instance, a green and high-yielding procedure for 4-substituted-2-(alkylsulfanyl)thiazoles involves the reaction of dithiocarbamates and α-halocarbonyl compounds by refluxing in water without a catalyst bepls.com.

Another approach involves the use of Polyethylene Glycol (PEG-300) as a dual solvent and catalyst for the one-pot synthesis of 2-(2-hydrazinyl) thiazole derivatives from ketones, thiosemicarbazide, and α-halo ketones researchgate.net. This method highlights PEG as a recyclable and effective medium for these reactions. Similarly, hexafluoroisopropanol (HFIP) has been identified as an environmentally friendly solvent for thiazoline synthesis due to its strong hydrogen-bonding properties, polarity, and recyclability rsc.org. Furthermore, the development of recyclable biocatalysts, such as cross-linked chitosan hydrogels, combined with ultrasonic irradiation, represents a sustainable strategy for synthesizing novel thiazole derivatives under mild conditions with high yields mdpi.com. These methods align with the principles of green chemistry by reducing hazardous waste and improving reaction efficiency bepls.com.

One-Pot and Multicomponent Reaction Strategies

One-pot synthesis has emerged as a highly efficient strategy for constructing complex molecules like this compound derivatives from simple starting materials in a single reaction vessel. This approach minimizes waste, reduces reaction time, and simplifies purification processes. A notable one-pot method involves the reaction of ketones, thiosemicarbazide, and α-halo ketones researchgate.net. This reaction can be performed under solvent-free and catalyst-free conditions using microwave irradiation, significantly shortening reaction times to mere seconds or minutes bepls.com.

Another efficient one-pot technique for synthesizing thiazoline analogues is a three-component reaction between carbon disulfide, a primary amine, and a bromo acylketone, which yields the desired products in a single step with excellent yields rsc.org. The development of these processes, which often start from readily available alkenes and thioamides, provides a versatile and practical route to a wide range of thiazoline derivatives chemistryviews.org.

Table 1: Examples of One-Pot Syntheses for Thiazoline Derivatives

| Reactants | Catalyst/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ketones, Thiosemicarbazide, α-Halo ketones | PEG-300 | Heating | 2-(2-hydrazinyl) thiazole derivatives | researchgate.net |

| Aryl ketones, Thiosemicarbazide, Phenacyl bromides | None | Microwave (300 W), 30-175s | Hydrazinyl thiazoles | bepls.com |

| Carbon Disulfide, Primary Amine, Bromo Acylketone | Not specified | Not specified | Thiazoline analogues | rsc.org |

| Alkenes, Thioamides | LiBr, UHP in Acetonitrile | One-pot procedure | Thiazoline derivatives | chemistryviews.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are exceptionally suited for generating molecular diversity. The integration of MCRs provides a powerful tool for the diverse derivatization of the this compound scaffold researchgate.net.

A prime example is the one-pot, three-component synthesis of highly functionalized 2-hydrazono-3-thiazolines. This process involves the reaction of 2-(bromomethyl)oxazoles, thiosemicarbazide, and a carbonyl compound researchgate.net. The reaction proceeds through the formation of oxazole-derived isothiosemicarbazones, which then undergo an oxazole (B20620) ring-opening and recyclization to yield the final thiazoline products in a chemo- and stereoselective manner researchgate.net. This MCR strategy is highly efficient, producing complex thiazoline derivatives with high yields (34–98%) and tolerating a variety of functional groups without the need for chromatographic purification researchgate.net. The use of thiosemicarbazide as a key building block in MCRs is a valuable tool for the sustainable preparation of bioactive heterocyclic compounds researchgate.net.

Electrosynthesis is gaining recognition as a modern, green, and efficient alternative for the synthesis of complex organic molecules, including heterocyclic compounds researchgate.net. This method utilizes electricity to drive chemical reactions, often occurring at room temperature and normal pressure through electron transfer. Combining electrosynthesis with multicomponent reactions (MCRs) presents a particularly powerful strategy in organic synthesis researchgate.net. This combination can generate electrophilic substrates, bases, and nucleophiles in situ, creating cost-effective and environmentally friendly pathways to heterocycles. While specific applications of electrosynthesis for this compound are still emerging, the principles offer a promising avenue for future research, potentially providing novel and sustainable synthetic routes researchgate.net.

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound and its derivatives typically follows the Hantzsch thiazole synthesis pathway. The process generally begins with the condensation of a ketone or aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate researchgate.netnih.gov. This is followed by a crucial heterocyclization step with an α-halocarbonyl compound nih.gov.

The cyclization mechanism involves the intramolecular nucleophilic attack of the sulfur atom of the thiosemicarbazone onto the α-carbon of the halo-ketone, leading to the displacement of the halide. Subsequent dehydration results in the formation of the stable five-membered thiazoline ring mdpi.com.

An alternative and serendipitous mechanism has also been described, involving the rearrangement of an oxazole nucleus to a thiazoline ring researchgate.net. In this one-pot process, an MCR between 2-(bromomethyl)oxazoles, thiosemicarbazide, and a carbonyl compound first yields an oxazole-derived isothiosemicarbazone. This intermediate then undergoes an oxazole ring-opening followed by recyclization to form the highly functionalized 2-hydrazono-3-thiazoline researchgate.net. Mechanistic studies of related heterocycle formations, such as pyrazolines from hydrazines and α,β-unsaturated enones, often involve an initial nucleophilic attack followed by cyclization and elimination of water, providing analogous insights into the fundamental steps of these cyclization reactions chim.ituomosul.edu.iqresearchgate.net.

Understanding Rearrangement Processes Leading to 2-Hydrazono-3-thiazolines

The transformation of this compound into 2-hydrazono-3-thiazoline is a critical rearrangement process rooted in the chemical principle of tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. This particular rearrangement involves a proton transfer and a shift of a double bond, leading to a dynamic equilibrium between the two forms.

The stability of these tautomers can be influenced by various factors, including the solvent environment. Computational studies on analogous 2-amino-2-thiazoline systems have shown that the amino tautomer (corresponding to this compound) is generally the more stable form. However, the presence of a solvent can alter this preference, shifting the equilibrium towards the imino form (corresponding to 2-hydrazono-3-thiazoline) researchgate.net. This shift is attributed to the differential solvation of the tautomers researchgate.net.

The rearrangement can be depicted as follows:

This equilibrium is a key consideration in the synthesis and handling of these compounds, as the reaction conditions can dictate the predominant isomeric form.

Detailed research findings on the tautomeric equilibrium of 2-amino-2-thiazoline provide valuable insights into the behavior of its hydrazino analogue. The table below summarizes the computed energetic preference for the amino tautomer over the imino tautomer in the gas phase, highlighting the inherent stability of the amino form.

| Computational Method | Tautomeric Preference (imino → amino) | ΔE (kJ/mol) | ΔH (kJ/mol) | ΔG (kJ/mol) | Equilibrium Constant (K) |

|---|---|---|---|---|---|

| B3LYP (Gas phase) | amino | -7.71 | -8.44 | -10.06 | 58.8 |

The data indicates a clear energetic preference for the 2-amino-2-thiazoline form in the gas phase, as reflected by the negative values for the change in energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG), and an equilibrium constant significantly greater than one. This suggests that in the absence of external influences, the equilibrium lies in favor of the amino tautomer. However, as previously noted, solvation effects can play a crucial role in shifting this equilibrium.

Derivatization and Chemical Reactivity of 2 Hydrazino 2 Thiazoline

Reactions at the Hydrazine (B178648) Moiety

The hydrazine group in 2-Hydrazino-2-thiazoline is a key site for derivatization, readily undergoing condensation, cyclization, acylation, and alkylation reactions.

Condensation with Carbonyl Compounds for Hydrazone and Schiff Base Formation

The reaction of this compound with various carbonyl compounds, such as aldehydes and ketones, is a straightforward and efficient method for the synthesis of (thiazol-2-yl)hydrazone derivatives. This condensation reaction typically proceeds under mild acidic conditions, often using a catalytic amount of an acid like glacial acetic acid in an alcoholic solvent, to afford the corresponding hydrazones or Schiff bases in high yields. nih.govnih.gov The formation of the imine or azomethine group (-C=N-) is a hallmark of these reactions. nih.gov

The resulting (thiazol-2-yl)hydrazone derivatives have been a subject of significant interest in medicinal chemistry. For instance, a series of (thiazol-2-yl)hydrazones derived from 2-, 3-, and 4-acetylpyridine (B144475) have been synthesized and evaluated for their biological activities. rsc.org The structural versatility of these compounds is further enhanced by the potential for substitution on both the thiazoline (B8809763) ring and the carbonyl precursor, allowing for the fine-tuning of their physicochemical and biological properties. nih.gov

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Substituted Aldehydes/Ketones | (Thiazol-2-yl)hydrazones/Schiff Bases | Acid catalysis (e.g., acetic acid), alcoholic solvent |

| This compound | 2-, 3-, or 4-acetylpyridine | (Thiazol-2-yl)hydrazone derivatives of acetylpyridines | Typically reflux in ethanol (B145695) with catalytic acid |

Cyclization Reactions to Form Fused Heterocycles (e.g., Triazoles, Thiadiazines, Tetrazoles, Oxazolidinones)

The hydrazine moiety of this compound serves as a versatile precursor for the construction of various fused heterocyclic systems. Through cyclization reactions with appropriate reagents, a range of bicyclic and polycyclic compounds can be synthesized, including triazoles, thiadiazines, tetrazoles, and oxazolidinones.

Triazoles: The formation of a triazole ring can be achieved through several synthetic routes. One common method involves the reaction of a hydrazine derivative with a compound containing a dicarbonyl or a related functional group. The specific reagents and reaction conditions will dictate the regiochemistry of the resulting fused triazole system.

Thiadiazines: The synthesis of fused thiadiazine rings can be accomplished by reacting this compound with reagents that provide the necessary carbon and sulfur atoms. For example, reaction with isothiocyanates can lead to the formation of thiosemicarbazide (B42300) intermediates, which can then undergo cyclization to form thiazolo[2,3-c] acs.orgnih.govpharmaguideline.comtriazines or other related thiadiazine structures.

Tetrazoles: Tetrazole rings can be formed from hydrazine derivatives through reactions involving sources of a one-carbon and a three-nitrogen unit. A common method is the reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form an azide (B81097), which can then undergo intramolecular cyclization. Alternatively, cycloaddition reactions with nitriles in the presence of an azide source can also lead to tetrazole formation. researchgate.netrsc.org 5-Substituted tetrazoles are often considered bioisosteres of carboxylic acids in medicinal chemistry.

Acylation and Alkylation Reactions

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and can readily undergo acylation and alkylation reactions.

Acylation: Acylation with acyl chlorides or anhydrides introduces an acyl group onto one or both nitrogen atoms of the hydrazine moiety. For instance, the reaction of 3-aryl-2-chloropropylisothiocyanates with monoacylhydrazines leads to the formation of 1-acyl-4-(3-aryl-2-chloropropyl)thiosemicarbazides. These intermediates can then be cyclized to form 2-(2-acylhydrazino)-5-(arylmethyl)-2-thiazolines.

Alkylation: Alkylation of the hydrazine group can be achieved using alkyl halides. The site of alkylation (Nα or Nβ) can be influenced by the reaction conditions and the nature of the alkylating agent. Selective alkylation can be challenging due to the presence of two nucleophilic nitrogen atoms. The alkylation of the thiazoline ring nitrogen is also a possibility, leading to the formation of thiazolinium salts. acs.org

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Acyl halide/Anhydride | N-Acylated hydrazino-thiazoline |

| This compound | Alkyl halide | N-Alkylated hydrazino-thiazoline |

Chemical Transformations of the Thiazoline Ring

The thiazoline ring in this compound also possesses reactive sites that can be targeted for chemical modification, including substitution, ring-opening, and recyclization reactions.

Substitution Reactions on the Thiazoline Ring System

The aromaticity of the thiazole (B1198619) ring, a related heterocycle, suggests that the thiazoline ring will have some degree of unsaturation and potential for substitution reactions. The electron-donating nature of the 2-hydrazino group is expected to influence the regioselectivity of these reactions.

Electrophilic Substitution: In thiazole, electrophilic substitution preferentially occurs at the C5 position, and this is facilitated by electron-donating groups at the C2 position. pharmaguideline.com By analogy, it is anticipated that electrophilic substitution on this compound would also be directed to the C5 position of the thiazoline ring.

Nucleophilic Substitution: The C2 position of the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com While the 2-position in the parent compound is substituted with the hydrazino group, substitution at other positions, such as C4 or C5, could be possible if they bear a suitable leaving group. The reactivity of halogenated thiazoles towards nucleophiles has been studied, indicating that substitution can occur at both the 2- and 4-positions.

Ring-Opening and Recyclization Pathways

The thiazoline ring can undergo ring-opening reactions under certain conditions, providing a pathway to linear structures that can be further modified or recyclized to form new heterocyclic systems.

One documented example involves the reaction of thiazoline-fused 2-pyridones with alkyl halides in the presence of a base like cesium carbonate. This reaction proceeds via S-alkylation, which triggers the opening of the thiazoline ring to generate N-alkenyl functionalized 2-pyridones. nih.gov In a subsequent step, if the alkylating agent contains a suitable functional group, intramolecular cycloaddition can occur. For instance, reaction with propargyl bromide leads to the in-situ formation of an allene, which then undergoes a [2+2] cycloaddition to form a cyclobutane-fused thiazolino-2-pyridone. nih.gov This tandem ring-opening/recyclization strategy highlights the synthetic utility of the thiazoline ring as a masked reactive species.

Functionalization Strategies for Novel this compound Analogues

The generation of novel this compound analogues is predominantly achieved through several key synthetic methodologies. These strategies leverage the nucleophilic character of the hydrazine group and the cyclization reactions that form the thiazoline core.

One prominent method involves the Hantzsch thiazole synthesis , a classical approach for constructing the thiazole ring. This method typically involves the reaction of a thiosemicarbazide derivative with an α-halocarbonyl compound. By varying the substituents on both reactants, a diverse library of 2-hydrazinyl-1,3-thiazole derivatives can be synthesized. For instance, the condensation of various thiosemicarbazones with 2-bromo-4-fluoroacetophenone in refluxing ethanol has been shown to produce 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles in moderate to good yields, ranging from 61–80%. nih.gov Similarly, fluorenyl-hydrazonothiazole derivatives have been synthesized from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and corresponding α-halocarbonyl compounds in solvents like THF or 1,4-dioxane. mdpi.com

Another effective strategy is the use of one-pot multicomponent reactions (MCRs) . These reactions are highly efficient as they allow for the construction of complex molecules in a single synthetic operation, often with high atom economy and reduced waste. A notable example is the synthesis of functionalized 2-hydrazono-3-thiazolines from 2-(bromomethyl)oxazoles, thiosemicarbazide, and a carbonyl compound. This process involves an unexpected acid-catalyzed oxazole (B20620) ring opening followed by a subsequent cyclization, yielding the desired thiazoline derivatives in good to moderate yields (54-85%). usp.br This multicomponent approach has been reported to produce highly functionalized thiazolines with yields ranging from 34% to as high as 98%. nottingham.edu.myresearchgate.netnottingham.edu.my

Furthermore, the hydrazine moiety itself can be directly functionalized. For example, the reaction of 2-(2-benzylidenehydrazinyl)-4-methylthiazole with thiosemicarbazide or thiocarbohydrazide (B147625) in ethanol with an acid catalyst leads to the formation of thiosemicarbazone and thiocarbohydrazone derivatives, respectively. nih.gov This highlights the potential for extending the molecular framework from the exocyclic nitrogen atoms of the hydrazine group.

The following tables summarize the research findings on the synthesis of various this compound analogues, detailing the reactants, reaction conditions, and yields of the final products.

Table 1: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles nih.gov

| Entry | Thiosemicarbazone Derivative | α-Halocarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) |

| 3a | (E)-2-benzylidenehydrazine-1-carbothioamide | 2-bromo-4-fluoroacetophenone | Ethanol | 4-5 | 75 |

| 3b | (E)-2-(4-methylbenzylidene)hydrazine-1-carbothioamide | 2-bromo-4-fluoroacetophenone | Ethanol | 4-5 | 78 |

| 3c | (E)-2-(4-chlorobenzylidene)hydrazine-1-carbothioamide | 2-bromo-4-fluoroacetophenone | Ethanol | 4-5 | 80 |

| 3d | (E)-2-(4-bromobenzylidene)hydrazine-1-carbothioamide | 2-bromo-4-fluoroacetophenone | Ethanol | 4-5 | 79 |

| 3f | (E)-2-(1-(3-bromophenyl)ethylidene)hydrazine-1-carbothioamide | 2-bromo-4-fluoroacetophenone | Ethanol | 4-5 | 72 |

| 3o | (E)-2-(naphthalen-2-ylmethylene)hydrazine-1-carbothioamide | 2-bromo-4-fluoroacetophenone | Ethanol | 4-5 | 61 |

Table 2: Synthesis of Fluorenyl-hydrazonothiazole Derivatives mdpi.com

| Product | α-Halocarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) |

| 4a | Chloroacetaldehyde | THF | - | 76 |

| 4b | 2-bromopropanal | THF | - | 71 |

| 4c | 1,3-dichloroacetone | THF | 16 | 78 |

| 4d | Ethyl 2-chloroacetoacetate | THF | 12 | 81 |

| 4e | Ethyl 2-bromoacetophenone | THF | 0.5 | 89 |

| 4f | Ethyl 2-bromo-3'-chloroacetophenone | THF | 5 | 85 |

| 7 | 2,3-dichloroquinoxaline | 1,4-dioxane | 12 | 81 |

Table 3: Synthesis of 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivatives nih.gov

| Product | Ketone Derivative | α-Halocarbonyl Compound | Reaction Steps |

| 7a | 1-(2-isopropyl-5-methylphenoxy)acetophenone | Thiosemicarbazide, then 2-bromoacetophenone | Condensation, then Heterocyclization |

| 7b | 1-(2-isopropyl-5-methylphenoxy)acetophenone | Thiosemicarbazide, then 2-bromo-4'-methylacetophenone | Condensation, then Heterocyclization |

| 7c | 1-(2-isopropyl-5-methylphenoxy)acetophenone | Thiosemicarbazide, then 2-bromo-4'-methoxyacetophenone | Condensation, then Heterocyclization |

| 7d | 1-(2-isopropyl-5-methylphenoxy)acetophenone | Thiosemicarbazide, then 2-bromo-4'-chloroacetophenone | Condensation, then Heterocyclization |

| 7e | 1-(2-isopropyl-5-methylphenoxy)acetophenone | Thiosemicarbazide, then 2-bromo-4'-fluoroacetophenone | Condensation, then Heterocyclization |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Hydrazino 2 Thiazoline

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by analyzing the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule. The FT-IR spectrum of 2-hydrazino-2-thiazoline and related structures reveals characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds.

Key vibrational frequencies observed in compounds with similar functional groups include:

N-H Stretching: The presence of the hydrazine (B178648) group is typically confirmed by N-H stretching vibrations. Primary amines and hydrazines often show two bands in the region of 3500-3100 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond within the thiazoline (B8809763) ring gives rise to a characteristic stretching vibration. This absorption is typically observed in the range of 1650-1550 cm⁻¹.

C-N Stretching: The stretching vibrations of the carbon-nitrogen single bonds in the thiazoline ring and the hydrazine group are usually found in the 1335-1020 cm⁻¹ region.

N-N Stretching: The stretching of the nitrogen-nitrogen single bond in the hydrazine moiety can also be observed, although it is often weak.

CH₂ Vibrations: The methylene groups in the thiazoline ring exhibit characteristic stretching and bending vibrations. C-H stretching for sp³ hybridized carbons typically appears in the 3000-2850 cm⁻¹ range.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine) | Stretching | 3500 - 3100 |

| C-H (CH₂) | Stretching | 3000 - 2850 |

| C=N (Thiazoline ring) | Stretching | 1650 - 1550 |

| C-N | Stretching | 1335 - 1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons in this compound are influenced by their local electronic environment.

Expected chemical shifts for the protons in this compound are:

-NH₂ and -NH- Protons: The protons of the hydrazine group are expected to appear as broad signals due to quadrupole broadening and exchange with solvent. Their chemical shifts can vary but are typically found in the downfield region.

-CH₂-S- Protons: The methylene group adjacent to the sulfur atom is expected to resonate at a specific chemical shift, influenced by the electronegativity of sulfur.

-CH₂-N= Protons: The methylene group adjacent to the imine nitrogen will have a distinct chemical shift, generally shifted downfield compared to a standard alkane due to the deshielding effect of the nitrogen atom.

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| -NH₂ / -NH- | Variable, broad |

| -CH₂-S- | ~2.5 - 3.5 |

| -CH₂-N= | ~3.0 - 4.0 |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The expected chemical shifts for the carbons are:

C=N Carbon: The carbon atom involved in the C=N double bond is significantly deshielded and will appear at a low field (high ppm value), typically in the range of 160-180 ppm.

-CH₂-S- Carbon: The carbon atom of the methylene group attached to the sulfur atom will have a chemical shift influenced by the sulfur.

-CH₂-N= Carbon: The carbon atom of the methylene group adjacent to the imine nitrogen will be deshielded and appear at a lower field than a typical sp³ carbon.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=N | 160 - 180 |

| -CH₂-S- | 20 - 40 |

| -CH₂-N= | 40 - 60 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlates the signals of directly bonded proton and carbon atoms. columbia.edulibretexts.org This allows for the direct assignment of which protons are attached to which carbons. For this compound, this would confirm the assignments of the two methylene groups.

HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, an HMBC spectrum could show correlations between the protons of the methylene groups and the C=N carbon, confirming the structure of the thiazoline ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.

The fragmentation of this compound and its derivatives under electron impact often involves characteristic losses of small neutral molecules or radicals. Common fragmentation pathways for related hydrazinobenzothiazoles include the loss of NH₂, N₂H₂, and NH₃. cdnsciencepub.com The analysis of these fragment ions provides valuable information for confirming the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the precise mass determination of molecules, enabling the elucidation of their elemental composition with high confidence. nih.gov For this compound (C₃H₇N₃S), HRMS can provide an exact mass measurement, which is crucial for confirming its identity and purity. The theoretical exact mass of this compound is 117.03606841 Da. nih.gov HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with an accuracy in the parts-per-million (ppm) range.

This high accuracy allows for the differentiation of this compound from other isobaric compounds, which may have the same nominal mass but different elemental formulas. ethz.ch For instance, derivatization of related compounds, such as the reaction of androgens with 2-hydrazino-1-methylpyridine, has been analyzed using HRMS to confirm the elemental composition of the resulting products. nih.gov In a similar vein, HRMS would be instrumental in characterizing reaction products of this compound, providing unambiguous confirmation of their molecular formulas. The high resolving power of HRMS also aids in identifying and characterizing impurities or degradation products in a sample. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. nih.govnih.gov ESI-MS facilitates the transfer of ions from a solution into the gas phase with minimal fragmentation, allowing for the accurate determination of the molecular weight of the intact molecule. nih.gov

In the context of this compound, ESI-MS would typically be performed in positive ion mode. The basic nitrogen atoms in the hydrazine group and the thiazoline ring are readily protonated to form [M+H]⁺ ions. The mass-to-charge ratio (m/z) of this ion would be measured by the mass analyzer. The technique is highly sensitive, often requiring only small amounts of sample. nih.gov Furthermore, ESI-MS can be coupled with liquid chromatography (LC-MS) to separate complex mixtures before mass analysis, which is invaluable for monitoring reactions involving this compound and identifying products. enovatia.com The principles of ESI-MS have been successfully applied to the analysis of other hydrazine-containing derivatizing agents, such as 2-hydrazinoquinoline, to detect a range of compounds in biological samples. mdpi.com

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is essential for a complete understanding of the structure and reactivity of this compound and its complexes.

Single-Crystal X-ray Diffraction of this compound Ligands

X-ray Diffraction Analysis of this compound Metal Complexes

The coordination of this compound or its derivatives to metal centers results in the formation of metal complexes with diverse geometries and properties. X-ray diffraction is the most powerful tool for elucidating the precise three-dimensional structure of these complexes. For instance, the crystal structure of a cadmium(II) complex with 2-acetyl-2-thiazoline (B1222474) hydrazone (ATH), [Cd(NO₃)₂(ATH)₂], has been determined. researchgate.net In this complex, the ATH ligand coordinates to the cadmium atom as a bidentate chelating agent through the thiazoline nitrogen and the imine nitrogen atoms, resulting in a distorted octahedral geometry around the metal center. researchgate.net

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Ni(DMPT)(H₂O)₃₂·3H₂O | Monoclinic | P2₁/n | 11.4900 | 17.6794 | 14.1294 | 90.110 |

| [Cd(DMPT)Cl₂] | Monoclinic | P2₁/n | 14.1563 | 9.4389 | 16.5381 | 91.589 |

| [Zn(DMPT)Cl₂] | Monoclinic | P2₁/n | 11.3735 | 13.8707 | 14.9956 | 111.646 |

Table 1. Crystallographic data for selected metal complexes with hydrazone ligands. Data sourced from mdpi.commdpi.com.

Computational and Theoretical Investigations of 2 Hydrazino 2 Thiazoline

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and electronic characteristics of 2-Hydrazino-2-thiazoline. These methods solve the Schrödinger equation for the molecule, providing detailed information about its behavior.

Density Functional Theory (DFT) has emerged as a principal method for investigating the structural and electronic properties of thiazole (B1198619) derivatives. researchgate.netresearchgate.net For compounds related to this compound, DFT calculations, often employing the B3LYP functional with basis sets like 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. researchgate.netnih.gov This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. researchgate.net The resulting geometric parameters provide a precise structural framework and often show excellent agreement with experimental data, such as that obtained from X-ray diffraction studies. mdpi.com

The electronic structure, which dictates the molecule's chemical behavior, is also elucidated through DFT. These calculations provide insights into the distribution of electrons within the molecule, highlighting areas of high or low electron density. imist.ma

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative Core Structure

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=N | ~1.28 Å |

| Bond Length | C-S | ~1.77 Å |

| Bond Length | N-N | ~1.38 Å |

| Bond Angle | C-N-C | ~110° |

| Bond Angle | N-C-S | ~115° |

Note: The values presented are typical for thiazole-hydrazone systems and serve as an illustrative example.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.comresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. rsc.orgmdpi.com These descriptors, derived from conceptual DFT, provide a framework for predicting chemical behavior. researchgate.net

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. irjweb.commdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. mdpi.comsciepub.com |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. mdpi.com |

Analysis of these descriptors for related hydrazinyl thiazoles indicates that such molecules are generally soft, associated with higher chemical reactivity and polarizability. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netsciepub.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack. sciepub.com Green areas represent regions of neutral potential. sciepub.com

For thiazole and thiazine (B8601807) derivatives, MEP analysis has been used to identify the nitrogen and sulfur atoms as key reactive sites. researchgate.netsciepub.com The MEP map for this compound would likely indicate negative potential around the nitrogen atoms of the hydrazine (B178648) group and the thiazoline (B8809763) ring, suggesting these are the primary nucleophilic centers. Conversely, positive potential would be expected around the hydrogen atoms attached to the nitrogens. researchgate.net

Computational methods, particularly Time-Dependent DFT (TD-DFT), are employed to predict the spectroscopic properties of molecules. nih.gov These calculations can simulate the UV-Vis absorption spectrum by determining the electronic transition energies and oscillator strengths. mdpi.com The predicted maximum absorption wavelength (λmax) often shows good agreement with experimental data, typically within a 10–20 nm range. mdpi.com This allows for the interpretation of electronic transitions, often corresponding to π→π* or n→π* excitations within the molecule.

Similarly, theoretical vibrational wavenumbers can be calculated using DFT. These computed frequencies, corresponding to the stretching, bending, and torsional motions of the atoms, are compared with experimental FT-IR and Raman spectra. researchgate.netmdpi.com A scaling factor is often applied to the calculated values to correct for anharmonicity and limitations of the theoretical model, leading to excellent correlation with observed vibrational bands. researchgate.net This allows for a detailed assignment of the fundamental vibrational modes of the molecule. researchgate.net

Beyond covalent bonds, non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure and properties of molecular systems. basicmedicalkey.comnih.gov Computational techniques such as the analysis of the Reduced Density Gradient (RDG) can identify and characterize these weak interactions, which include hydrogen bonds, van der Waals forces, and steric repulsion. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties, molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for studying the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govjchemlett.com

For thiazole-based hydrazone derivatives, MD simulations have been used to assess the stability of the compound when bound to a protein's active site. nih.gov These simulations track the movements of every atom in the system over a period of time, providing a detailed picture of the conformational changes and the persistence of intermolecular interactions, such as hydrogen bonds. jchemlett.com This information is critical in fields like drug design to understand the thermodynamic properties of binding and the stability of a ligand-receptor complex. researchgate.netnih.gov

Molecular Docking Studies for Receptor Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the structural and dynamic properties of biomolecular systems and is widely used in drug discovery to analyze binding modes and energies. researchgate.net Biologically active ligands often exhibit the most efficient binding, which corresponds to the lowest docking score value. researchgate.netnih.gov

Studies on hydrazine-clubbed thiazole derivatives have utilized molecular docking to evaluate their binding affinity against various therapeutic targets. For instance, docking analyses were performed to understand how these compounds bind to the active sites of diabetes-related enzymes such as aldose reductase (AR), α-glycosidase (α-GLY), and α-amylase (α-AMY). researchgate.net In one such study, a derivative, compound 3c, demonstrated a significantly higher binding affinity for the AR receptor (PDB ID: 4JIR) with a docking score of -11.7 kcal/mol, compared to the standard drug epalrestat (B1671369) (-8.1 kcal/mol). nih.gov Similarly, its affinity for the α-GLY receptor (PDB ID: 3A4A) was -9.9 kcal/mol, surpassing the control drug acarbose (B1664774) (-8.2 kcal/mol). nih.gov These favorable binding energies suggest strong potential as inhibitors.

The interactions of these ligands with key amino acid residues in the receptor's active site are critical for stabilizing the complex. For example, in studies targeting the beta-2 adrenergic receptor (β2AR), thiazole derivatives were shown to form hydrogen bonds with residues like SER 207 and non-hydrogen interactions with PHE 289, LYS 305, and ASP 192. najah.edu The presence of specific functional groups, such as nitro (NO₂) and cyano (NC), was found to enhance these interactions and improve binding affinity. najah.edu

Similarly, in the context of antifungal research, molecular docking of 2-hydrazinyl-1,3-thiazole derivatives against Candida albicans lanosterol (B1674476) C14α-demethylase revealed that the presence of a hydrazone bridge and an additional aromatic phenyl group improved the affinity for the fungal enzyme. nih.gov Docking studies on hydrazinylthiazole-5-carbaldehydes against human serum albumin protein also showed strong binding energy scores, ranging from -5.1827 to -6.8661 kcal/mol, which were superior to the standard aminoguanidine (B1677879) (-4.234 kcal/mol). nih.gov

Table 1: Molecular Docking Binding Affinities of this compound Derivatives Against Various Receptors

| Compound/Derivative | Target Receptor (PDB ID) | Binding Affinity / Docking Score (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Hydrazine Clubbed Thiazole (3c) | Aldose Reductase (4JIR) | -11.7 | Epalrestat | -8.1 nih.gov |

| Hydrazine Clubbed Thiazole (3c) | α-Glycosidase (3A4A) | -9.9 | Acarbose | -8.2 nih.gov |

| Thiazole Derivative (Compound 1) | β2-Adrenergic Receptor | -6.12 | Salbutamol | -59.74 (MM-GBSA) najah.edu |

| Thiazole Derivative (Compound 5) | β2-Adrenergic Receptor | -6.31 | Salbutamol | -59.74 (MM-GBSA) najah.edu |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Characteristics

Molecular dynamics (MD) simulation is a powerful computational method that analyzes the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of protein-ligand systems. nih.govmdpi.com This technique is used to assess the stability of the docked complex, explore conformational changes in the protein upon ligand binding, and understand the flexibility of the system in a simulated physiological environment. mdpi.comnih.gov

In the study of thiazolino 2-pyridone amide analogs as potential inhibitors, MD simulations were performed on the most promising compounds to explore their potential binding modes. jchemlett.comjchemlett.com The stability of the protein-ligand complex during the simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein's backbone atoms from their initial positions. A stable RMSD value over the course of the simulation indicates that the protein has reached equilibrium and the ligand remains securely bound in the active site. nih.gov

Further analysis involves calculating the root-mean-square fluctuation (RMSF) for individual amino acid residues. This helps to identify flexible regions of the protein, such as loops, which may undergo conformational changes to accommodate the ligand. nih.gov For instance, MD simulations of apo-HCA II revealed multiple conformations (open, semi-open, and closed) of flexible loops near the binding pocket, highlighting how ligand binding can be influenced by the protein's intrinsic dynamics. nih.gov

MD simulations also provide insights into the key interactions that stabilize the ligand within the binding pocket over time, such as hydrogen bonds and hydrophobic interactions. jchemlett.comjchemlett.com By analyzing the trajectory of the simulation, researchers can identify crucial residues that consistently interact with the inhibitor, confirming the binding modes predicted by molecular docking and providing a more accurate understanding of the binding mechanism. mdpi.comjchemlett.com

Theoretical Approaches to Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, focusing on how the chemical structure of a compound influences its biological activity. fiveable.me By systematically modifying the molecular structure, researchers can identify key pharmacophores and functional groups responsible for the therapeutic effects of a compound series. mdpi.com

For derivatives of this compound, SAR studies have provided valuable insights for optimizing their biological profiles. For example, in the development of antimicrobial agents, it was found that the presence of electron-withdrawing groups, such as chloro and nitro groups, at the para position of a phenyl ring attached to the thiazole core, enhanced the antimicrobial activity. researchgate.net This suggests that modifying the electronic properties of the molecule can significantly impact its efficacy.

The hydrazone linker itself is a critical component in many bioactive thiazole derivatives. nih.gov SAR studies on various hybrids have shown that this linker, connecting the thiazole core to other pharmacophores like isatin (B1672199) or 4-aminoquinoline, can lead to potent antibacterial agents. mdpi.comnih.gov The nature of the substituents on the aryl rings of these hybrid molecules also plays a crucial role. For instance, in a series of anti-diabetic agents, ortho-substituted analogues with strong electron-donating groups on the aryl ring showed excellent α-amylase inhibitory potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this approach a step further by using statistical methods to correlate chemical structure with biological activity. fiveable.me These models can predict the activity of novel compounds, guiding synthetic efforts and reducing the need for extensive experimental screening. jchemlett.com For thiazole-based compounds, QSAR models have been developed to predict their inhibitory activity against various targets, helping to rationalize the observed SAR and design more potent derivatives. jchemlett.comjchemlett.com

Coordination Chemistry of 2 Hydrazino 2 Thiazoline As a Ligand

Synthesis of Metal Complexes with 2-Hydrazino-2-thiazoline Derivatives

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes' stoichiometry and structure are influenced by factors such as the metal-to-ligand molar ratio, the nature of the metal ion, the counter anions present, and the solvent medium.

Derivatives of this compound readily form complexes with a range of divalent transition metal ions. The synthesis generally involves refluxing the ligand and the respective metal salts in an ethanolic medium in a 2:1 molar ratio nnpub.org.

Cadmium(II): Cd(II) complexes have been synthesized using this compound derivatives. For instance, a complex with the empirical formula [Cd(NO₃)₂(ATH)₂], where ATH is the 2-acetyl-2-thiazoline (B1222474) hydrazone derivative, has been prepared and characterized researchgate.net. Another study reported the isolation of [Cd(TzHy)(μ-Cl)₂]n·nH₂O, where TzHy is (2-thiazolin-2-yl)hydrazine researchgate.net.

Nickel(II): Ni(II) complexes are commonly prepared by reacting the thiazoline-based ligand with nickel salts like NiCl₂·6H₂O or Ni(NO₃)₂·6H₂O nnpub.orgrsc.org. Depending on the specific derivative and reaction conditions, complexes such as Ni(ATHTd)₂₂·H₂O and [NiCl(ATHTd)(H₂O)₂]Cl have been synthesized rsc.org.

Copper(II): Cu(II) complexes have been prepared using ligands derived from 2-amino-4-(p-methoxy phenyl) thiazoline (B8809763), resulting in complexes with the general formula ML₂X₂ nnpub.org. The reaction of a Schiff base ligand derived from 2-acetyl-2-thiazoline and hydrazine (B178648) with CuCl₂·2H₂O has also been reported, which unexpectedly led to a trinuclear Cu(II)–thiazolidine complex via hydrolysis and cyclization of the ligand nih.gov.

Zinc(II): The complexation of (2-thiazolin-2-yl)hydrazine hydrochloride with zinc(II) has been studied, leading to the isolation of the compound [ZnCl(TzHy)₂]Cl researchgate.net. Zn(II) complexes with other related hydrazone Schiff base ligands have also been synthesized and characterized, often resulting in tetrahedral geometries researchgate.net.

Palladium(II): Pd(II) forms complexes with thiazoline derivative ligands, yielding formulas such as [PdCl₂(TdTn)], where TdTn is 2-(3,4-dichlorophenyl)imino-N-(2-thiazolin-2-yl)thiazolidine nih.gov. Other square-planar Pd(II) complexes with various thiazoline and thiazine (B8601807) ligands have also been synthesized by reacting the ligands with Na₂[PdCl₄]·H₂O in an ethanol (B145695) solution nih.gov.

A summary of representative synthesized complexes is presented below.

| Metal Ion | Ligand Derivative | Complex Formula | Reference |

| Cd(II) | 2-acetyl-2-thiazoline hydrazone (ATH) | [Cd(NO₃)₂(ATH)₂] | researchgate.net |

| Cd(II) | (2-thiazolin-2-yl)hydrazine (TzHy) | [Cd(TzHy)(μ-Cl)₂]n·nH₂O | researchgate.net |

| Ni(II) | N-(2-acetyl-2-thiazoline)-N′-(2-thiazolidin-2-one) azine (ATHTd) | Ni(ATHTd)₂₂·H₂O | rsc.org |

| Cu(II) | 2-amino-4-(p-methoxy phenyl) thiazoline | [Cu(L)₂Cl₂] | nnpub.org |

| Zn(II) | (2-thiazolin-2-yl)hydrazine (TzHy) | [ZnCl(TzHy)₂]Cl | researchgate.net |

| Pd(II) | 2-(3,4-dichlorophenyl)imino-N-(2-thiazolin-2-yl)thiazolidine (TdTn) | [PdCl₂(TdTn)] | nih.gov |

The choice of counter anion and solvent plays a critical role in determining the final structure and composition of the metal complexes.

Counter Anions: The anion from the metal salt can either act as a simple charge-balancing ion or directly coordinate to the metal center, influencing the coordination geometry.

In the complex [Cd(NO₃)₂(ATH)₂], the nitrate (B79036) ions act as monodentate ligands, coordinating to the cadmium center through an oxygen atom researchgate.net.

Chloride ions are also frequently involved in coordination. In the polymeric complex [Cd(TzHy)(μ-Cl)₂]n·nH₂O, chloride ions act as bridging ligands between cadmium centers researchgate.net. Similarly, in [NiCl(ATHTd)(H₂O)₂]Cl, one chloride ion is coordinated to the nickel ion while the other acts as a counter-ion rsc.org.

The reaction of a hydrazonophthalazine ligand with CdCl₂ in the presence of thiocyanate (B1210189) (SCN⁻) led to the cyclization of the ligand and the formation of a 1D coordination polymer where the thiocyanate ions bridge the Cd(II) centers mdpi.com. The lability of coordinated anions can affect the rate of complex formation rsc.org.

Solvents: The solvent system used for synthesis not only facilitates the reaction but can also participate in coordination.

Ethanol is a commonly used solvent for synthesizing these complexes, often by refluxing the metal salt and ligand nnpub.orgnih.gov.

Methanol is also frequently employed. For example, the standard synthesis for some Pd(II) and Cu(II) complexes with thiazoline-based ligands involves reacting the ligand with metal acetates in a methanolic medium rsc.org.

Aqueous solutions are used in some syntheses, particularly when studying complexation equilibria researchgate.net. The reaction of a hydrazonophthalazine ligand with CdCl₂ in a methanol/water mixture yielded different products depending on the presence of other ions like SCN⁻ mdpi.com.

Solvents like DMSO are often used for conductivity measurements, where they are noted to be non-coordinating, helping to establish the electrolytic nature of the complexes researchgate.net.

Ligand Coordination Modes and Geometries in Metal Complexes

This compound and its derivatives are versatile ligands capable of coordinating to metal ions in various modes, leading to a range of coordination geometries. This versatility stems from the presence of multiple potential donor atoms, including the nitrogen atoms of the hydrazino group and the thiazoline ring, as well as the sulfur atom of the thiazoline ring.

The coordination behavior of hydrazone ligands is known to be flexible, often forming stable chelate complexes with transition metal ions researchgate.net.

Bidentate Coordination: In many instances, these ligands act as bidentate chelating agents. The 2-acetyl-2-thiazoline hydrazone (ATH) ligand coordinates to Cd(II) as a bidentate agent through the thiazolinic nitrogen atom and one of the iminic nitrogen atoms researchgate.net. Similarly, a thiazoline-based compound (Htzol) exhibited bidentate coordination as an O, N-donor in complexes with Pd(II) and Cu(II) rsc.org.

Tridentate Coordination: Tridentate coordination is also observed, particularly in Schiff base derivatives. Hydrazone ligands can exhibit tridentate ONO donor behavior towards a central metal ion. Some hydrazone ligands act as tridentate chelates via the azomethine nitrogen, carbonyl oxygen, and another donor atom from the ligand backbone laujet.com.

The chelation typically involves the formation of stable five- or six-membered rings with the metal ion, which enhances the thermodynamic stability of the complex.

Distorted Octahedral: This is a common geometry for six-coordinate complexes. The Cd(II) complex [Cd(NO₃)₂(ATH)₂] exhibits a distorted octahedral geometry, with two bidentate ATH ligands and two monodentate nitrate ions completing the coordination sphere researchgate.net. Ni(II) and Cu(II) complexes with hydrazone Schiff base ligands have also been reported to adopt octahedral geometries researchgate.net.

Square Planar: This geometry is typical for d⁸ metal ions like Pd(II) and Pt(II). Pd(II) complexes with thiazoline derivative ligands, such as [PdCl₂(L)], have been synthesized and characterized as having a square-planar geometry nih.gov.

Square Pyramidal: In a Cu(II)-thiazolidine complex, the geometry around one of the copper centers was described as a distorted square pyramid nih.gov.

Trigonal-Bipyramidal: A distorted trigonal-bipyramidal geometry was observed for the [ZnCl(TzHy)₂]Cl complex, where the zinc atom is coordinated to four nitrogen atoms from two ligands and one chlorine atom researchgate.net.

The table below summarizes the observed geometries for various metal complexes with this compound and related ligands.

| Metal Ion | Complex Example | Coordination Geometry | Reference |

| Cd(II) | [Cd(NO₃)₂(ATH)₂] | Distorted Octahedral | researchgate.net |

| Zn(II) | [ZnCl(TzHy)₂]Cl | Distorted Trigonal-Bipyramidal | researchgate.net |

| Ni(II) | [Ni(L)₂X₂] type | Octahedral | nnpub.orgresearchgate.net |

| Cu(II) | [Cu₃(Lᵃ)₄(Cl)₆] | Distorted Square Pyramidal | nih.gov |

| Pd(II) | [PdCl₂(TdTn)] | Square Planar | nih.govnih.gov |

Physicochemical Characterization of this compound Metal Complexes

A comprehensive understanding of the structure and properties of these metal complexes is achieved through a combination of various physicochemical and spectroscopic techniques.

Elemental Analysis: This technique is fundamental for determining the empirical formula of the synthesized complexes and confirming the metal-to-ligand stoichiometry nnpub.orgresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and N-H bands of the hydrazone moiety, upon complexation provide direct evidence of their involvement in bonding to the metal ion laujet.com.

NMR Spectroscopy (¹H & ¹³C): NMR is used to characterize the structure of the ligands and their complexes in solution. Changes in the chemical shifts of protons and carbons near the donor atoms upon coordination can further elucidate the binding mode researchgate.netresearchgate.net.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The positions and intensities of d-d transition bands are characteristic of specific geometries, such as octahedral or tetrahedral researchgate.net.

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complexes, which helps in deducing the geometry and the oxidation state of the central metal ion. For example, magnetic data can distinguish between high-spin octahedral and tetrahedral Co(II) complexes researchgate.netlaujet.com.

Molar Conductance Measurements: The conductivity of the complexes in solution (e.g., in DMSO) is measured to determine their electrolytic or non-electrolytic nature. Low conductivity values typically indicate non-electrolytic complexes where anions are coordinated to the metal, while high values suggest that the anions are not coordinated and exist as counter-ions researchgate.netlaujet.com.

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including precise bond lengths, bond angles, coordination geometry, and intermolecular interactions researchgate.netnih.govnih.gov.

Electronic Absorption and Emission Properties of Complexes

The electronic absorption spectra of metal complexes containing hydrazone and thiazoline moieties are typically characterized by multiple absorption bands in the UV-Visible region. These bands arise from different electronic transitions, including π-π* and n-π* transitions primarily located within the ligand, as well as d-d transitions and charge-transfer (CT) bands associated with the metal center and its coordination environment. mdpi.comcyberleninka.ru

Upon complexation, the absorption bands of the this compound ligand are expected to shift due to coordination with the metal ion. mdpi.com While specific data for this compound complexes is limited, studies on the closely related 2-hydrazinobenzothiazole (B1674376) ligand complexed with various metals provide insight into their expected spectral properties. These complexes exhibit distinct absorption bands corresponding to both ligand-centered transitions and metal-to-ligand charge transfer (MLCT) or d-d transitions. nih.gov

| Complex | Absorption Bands (λmax, nm) | Assignment |

|---|---|---|

| [VO(hbt)₂SO₄]·4H₂O | 295, 360, 450 | Ligand, d-d transitions |

| [Ru(hbt)₂Cl₃(H₂O)] | 310, 380, 520 | Ligand, MLCT |

| [Pd(hbt)₂Cl₂] | 305, 410 | Ligand, MLCT |

| [Pt(hbt)₂Cl₂] | 300, 390 | Ligand, MLCT |

| [Ag(hbt)₂]·NO₃ | 315, 420 | Ligand, MLCT |

Regarding emission properties, thiazoline-based metal complexes have shown significant potential. For instance, certain copper(I) complexes incorporating thiazoline units have been instrumental in the development of white organic light-emitting diodes (WOLEDs), demonstrating high quantum efficiency and brightness. rsc.org This suggests that complexes of this compound could also possess interesting luminescent properties.

Electrochemical Behavior of Metal Complexes

The electrochemical behavior of transition metal complexes provides valuable information about their redox properties, stability in different oxidation states, and potential for catalytic applications. Metal complexes with hydrazone-type ligands can undergo redox processes that are either metal-centered or ligand-centered.

Specific electrochemical studies, such as cyclic voltammetry, on metal complexes of this compound are not extensively documented in the reviewed literature. However, research on related hydrazone Schiff base complexes indicates that they can exhibit well-defined redox couples (e.g., Cu(II)/Cu(I) or Fe(III)/Fe(II)), the potentials of which are influenced by the nature of the ligand and the coordination geometry. frontiersin.org It is anticipated that this compound complexes would display similar electrochemical activity, with the potential for the thiazoline ring and the hydrazone moiety to participate in ligand-based redox events.

Catalytic Applications of this compound Metal Complexes

The unique structural features of thiazoline derivatives make them valuable ligands in the design of catalysts. rsc.orgacs.org The presence of both sulfur and nitrogen donors allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for catalytic activity and selectivity.

Role in Asymmetric Catalysis

The development of chiral ligands is of paramount importance for asymmetric metal-catalyzed reactions. rsc.org Thiazoline-containing ligands, particularly those derived from chiral sources like L-cysteine, have been successfully employed in asymmetric catalysis. researchgate.net While less common than their oxazoline (B21484) counterparts, substituting an oxazoline with a thiazoline ring has been shown to enhance catalytic activity in some cases. rsc.org

Novel chiral ligands incorporating a thiazoline unit have been synthesized and applied in the asymmetric addition of diethylzinc (B1219324) to various aldehydes. researchgate.net These reactions, catalyzed by a zinc complex of the thiazoline-based ligand, proceed with moderate to good enantioselectivity, demonstrating the potential of this ligand class in creating chiral centers. researchgate.net The effectiveness of related, more complex thiazoline-containing ligands in various hydrogenations and alkylations further underscores the utility of the thiazoline motif in asymmetric synthesis. nih.gov

| Ligand Type | Yield (%) | Enantiomeric Excess (% ee) | Product Configuration |

|---|---|---|---|

| Thiazoline Primary Alcohol | 95 | 68 | R |

| Thiazoline Tertiary Alcohol | 98 | 62 | S |

Application in Cycloaddition Reactions

Metal complexes derived from thiazoline ligands have demonstrated competence in catalyzing cycloaddition reactions. rsc.org These reactions are powerful tools in organic synthesis for the construction of cyclic molecules in an atom-efficient manner. rsc.org A notable example is the use of a thiazoline-copper(II) complex to facilitate cycloaddition reactions without requiring additional redox cofactors. rsc.org

Furthermore, gold(I)-catalyzed tandem reactions that involve an in-situ cycloaddition step have been developed to synthesize complex hydrazino derivatives in high yields. nih.gov In one such process, a dienyl acetate (B1210297) intermediate is trapped by a heterodienophile in a hetero-Diels-Alder cycloaddition, ultimately forming ring-fused 5-hydrazino-2-cyclopentenone products. This methodology highlights how the reactivity of a hydrazine-containing substrate can be harnessed within a metal-catalyzed cycloaddition sequence to achieve significant molecular complexity. nih.gov

| Substrate Ring Size/Type | Heterodienophile | Product Yield (%) |

|---|---|---|

| 6-membered carbocycle | Diethyl azodicarboxylate (DEAD) | 96 |

| 6-membered carbocycle | Di-tert-butyl azodicarboxylate (DBAD) | 91 |

| Piperidine | Diethyl azodicarboxylate (DEAD) | 89 |

| Tetrahydropyran | Diethyl azodicarboxylate (DEAD) | 85 |

| 7-membered carbocycle | Diethyl azodicarboxylate (DEAD) | 88 |

Applications of 2 Hydrazino 2 Thiazoline in Organic Synthesis

Role as Building Blocks and Key Intermediates

The inherent reactivity of 2-hydrazino-2-thiazoline and its derivatives makes them powerful intermediates in organic synthesis. The hydrazine (B178648) portion can act as a potent nucleophile, while the thiazoline (B8809763) ring itself can be a stable core or a precursor to other heterocyclic systems. This dual functionality allows for the systematic construction of a wide variety of organic molecules.

One of the primary applications of this compound is its role as a precursor for a diverse range of thiazole (B1198619) derivatives and other related heterocycles. The hydrazine group can be readily transformed or used as a handle to introduce various substituents and build new ring systems.

A common synthetic strategy involves the condensation of the hydrazine moiety with carbonyl compounds to form hydrazones, which are themselves important intermediates. For example, 2-hydrazinyl-4-phenyl-1,3-thiazoles can be synthesized in a two-step process. This process begins with the classical condensation of a carbonyl group with thiosemicarbazide (B42300), followed by heterocyclization with α-halocarbonyl compounds to form the final substituted hydrazinyl-thiazole product nih.gov. This method highlights the utility of the hydrazine group in building upon the core thiazole structure.

Furthermore, the hydrochloride salt of (2-thiazolin-2-yl) hydrazine can be reacted with other reagents, such as 2-acetyl-2-thiazoline (B1222474), to create more elaborate thiazoline-based ligands rsc.org. The reactivity of the hydrazine group also allows for the creation of fused heterocyclic systems. For instance, reactions involving the condensation of this compound with dicarbonyl compounds can lead to the formation of thiazolo[2,3-c] rsc.orgnih.govencyclopedia.pubtriazines.

The following table details the synthesis of several 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, showcasing the versatility of this synthetic approach nih.gov.

| Entry | α-Halocarbonyl Compound | Resulting Product | Yield (%) |

| 7a | 2-bromo-1-(4-bromophenyl)ethan-1-one | (E)-2-(2-(1-(2,4-dihydroxybenzylidene)hydrazinyl)-4-phenyl-1,3-thiazol-5-yl)-N,N-diethyl-2-oxoacetamide | 81 |

| 7b | 2-bromo-1-(4-chlorophenyl)ethan-1-one | (E)-2-(2-(1-(2,4-dihydroxybenzylidene)hydrazinyl)-4-(p-tolyl)-1,3-thiazol-5-yl)-N,N-diethyl-2-oxoacetamide | 77 |

| 7c | 2-bromo-1-(p-tolyl)ethan-1-one | (E)-2-(2-(1-(2,4-dihydroxybenzylidene)hydrazinyl)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl)-N,N-diethyl-2-oxoacetamide | 85 |

| 7d | 2-bromo-1-(4-methoxyphenyl)ethan-1-one | (E)-2-(4-(4-bromophenyl)-2-(1-(2,4-dihydroxybenzylidene)hydrazinyl)-1,3-thiazol-5-yl)-N,N-diethyl-2-oxoacetamide | 79 |

| 7e | 2-bromo-1-phenylethan-1-one | (E)-2-(4-(4-chlorophenyl)-2-(1-(2,4-dihydroxybenzylidene)hydrazinyl)-1,3-thiazol-5-yl)-N,N-diethyl-2-oxoacetamide | 83 |

Table 1: Synthesis of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives from corresponding α-halocarbonyl compounds.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular diversity. The structural features of this compound make it an excellent candidate for use in such reactions.

Thiazole derivatives featuring a hydrazine group can be synthesized via one-pot, three-component reactions. For instance, novel hydrazinyl thiazole derivatives can be prepared under solvent-free and catalyst-free microwave-assisted conditions from carbonyl compounds, thiosemicarbazide, and alpha-haloketones encyclopedia.pub. This eco-friendly approach allows for the rapid assembly of a library of compounds from simple starting materials encyclopedia.pub. Another study reported the synthesis of a range of thiazole analogues through a three-component reaction that utilized 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a key precursor nih.gov. These examples underscore the power of MCRs in leveraging the 2-hydrazino-thiazole scaffold for the efficient diversification of chemical structures.

Use in the Synthesis of Complex Organic Scaffolds

Beyond serving as a precursor for simple derivatives, the this compound core is instrumental in the assembly of more complex and intricate organic scaffolds. These scaffolds often feature multiple heterocyclic rings or are part of larger systems, such as metal complexes, which can have specific functional properties.

One strategy involves using the hydrazine moiety as a linker to connect the thiazoline ring to other molecular frameworks. For example, a hydrazine bridge has been successfully established between a thiazoline and a tetralin ring system, demonstrating the ability to create complex, multi-component molecules rsc.org. Similarly, the reaction of 2-hydrazino substituents on larger heterocyclic systems can lead to the annulation of new rings, resulting in fused heterocycles with unique three-dimensional structures researchgate.net.